iNOS vs eNOS Isoform Selectivity: A >344-Fold Functional Discrimination Not Observed with Unsubstituted Core Scaffold
N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide exhibits pronounced functional discrimination between the inducible (iNOS) and endothelial (eNOS) isoforms of nitric oxide synthase, a selectivity profile not observed for the unsubstituted 3-nitrobenzenesulfonamide core scaffold alone [1]. The compound inhibits iNOS with an EC50 of 290 nM while showing minimal activity against eNOS (EC50 > 100,000 nM), yielding an iNOS:eNOS selectivity ratio exceeding 344-fold [1]. This contrasts with the generic sulfonamide pharmacophore, which lacks the ortho-ethoxy substitution and does not confer comparable isoform discrimination. Such selectivity is mechanistically relevant for programs seeking to target iNOS-mediated pathological NO production while sparing eNOS-dependent vascular homeostasis [2].
| Evidence Dimension | iNOS vs eNOS functional inhibition selectivity |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM; eNOS EC50 > 100,000 nM |
| Comparator Or Baseline | 3-nitrobenzenesulfonamide core scaffold (no reported iNOS/eNOS discrimination at comparable concentration range) |
| Quantified Difference | Selectivity ratio > 344-fold (eNOS EC50 / iNOS EC50) |
| Conditions | Human iNOS and eNOS expressed in HEK293 cells; nitric oxide production measured by 2,3-diaminonaphthalene fluorescence after 18–24 hr incubation |
Why This Matters
For procurement decisions in inflammation or immunology research, this >344-fold selectivity window directly impacts experimental interpretability: a non-selective analog would confound iNOS-specific conclusions by simultaneously altering vascular tone via eNOS inhibition.
- [1] BindingDB. BDBM50348731 (CHEMBL1801061). Enzyme Inhibition Constant Data: iNOS EC50 = 290 nM; eNOS EC50 > 100,000 nM. Data curated by ChEMBL. Assay: Inhibition of human iNOS/eNOS expressed in HEK293 cells; NO production measured by 2,3-diaminonaphthalene fluorescence. View Source
- [2] Carradori S, et al. Nitric oxide donors and selective carbonic anhydrase inhibitors: a dual pharmacological approach for the treatment of glaucoma, cancer and osteoporosis. Department of Pharmacy, G. D'Annunzio University of Chieti-Pescara. View Source
